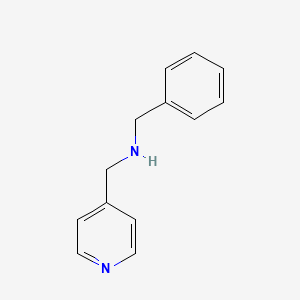

Benzyl-pyridin-4-ylmethyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-(pyridin-4-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,15H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORNZWHHOVIGHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73325-67-4 |

Source

|

| Record name | N-(Phenylmethyl)-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73325-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyl-pyridin-4-ylmethyl-amine

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl-pyridin-4-ylmethyl-amine (N-Benzyl-1-(pyridin-4-yl)methanamine), a heterocyclic secondary amine of significant interest to researchers in medicinal chemistry and drug development. This document is structured to deliver not just data, but also contextual insights into the practical application and scientific relevance of this compound.

Core Molecular Identity and Physicochemical Properties

This compound is a bifunctional molecule incorporating a benzyl group and a pyridin-4-ylmethyl moiety linked by a secondary amine. This unique architecture provides a versatile scaffold for chemical modification and has positioned it as a valuable building block in the synthesis of more complex molecular entities.

The fundamental identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | N-Benzyl-1-(pyridin-4-yl)methanamine | N/A |

| CAS Number | 73325-67-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₄N₂ | [1][2][4][5] |

| Molecular Weight | 198.27 g/mol | [1][4] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | N/A |

| Boiling Point | Not experimentally determined; estimated to be >300 °C | N/A |

| Melting Point | Not experimentally determined | N/A |

| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. Limited solubility in water. | N/A |

Synthesis and Purification

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 4-pyridinecarboxaldehyde with benzylamine. This one-pot reaction is efficient and proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced to the target secondary amine.

Caption: Reductive amination workflow for this compound synthesis.

Experimental Protocol: Reductive Amination

-

Rationale: This protocol utilizes sodium borohydride (NaBH₄) as a mild and selective reducing agent. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, which is suitable for dissolving the reactants and the reducing agent. The initial phase of the reaction involves the formation of the imine, which is favored under neutral to slightly acidic conditions, though it proceeds readily without a catalyst in this case. The subsequent reduction of the C=N double bond is rapid upon the addition of the hydride reagent.

-

Step-by-Step Methodology:

-

To a solution of 4-pyridinecarboxaldehyde (1.0 eq.) in methanol (0.2 M), add benzylamine (1.05 eq.) dropwise at room temperature.

-

Stir the resulting mixture for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC to observe the consumption of the aldehyde.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until completion as indicated by TLC.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

-

Spectroscopic Characterization

While a publicly available, experimentally verified full dataset for this compound is not readily found, its spectral characteristics can be reliably predicted based on the analysis of its isomers and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and benzyl rings, as well as the benzylic and methylene protons. A broad singlet corresponding to the N-H proton of the secondary amine is also anticipated.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 2H | H-2, H-6 (Pyridine) |

| ~7.35-7.25 | m | 7H | H-3, H-5 (Pyridine) & Phenyl Protons |

| ~3.80 | s | 2H | Pyridinyl-CH₂ -NH |

| ~3.78 | s | 2H | Phenyl-CH₂ -NH |

| ~2.0-3.0 | br s | 1H | NH |

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of both rings and the aliphatic carbons of the methylene bridges. The carbons of the pyridine ring are readily distinguishable, with the carbons adjacent to the nitrogen (C2, C6) appearing most downfield.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2, C-6 (Pyridine) |

| ~148.0 | C-4 (Pyridine) |

| ~139.5 | C-1' (Phenyl, ipso) |

| ~128.5 | C-3', C-5' (Phenyl) |

| ~128.0 | C-2', C-6' (Phenyl) |

| ~127.0 | C-4' (Phenyl) |

| ~123.5 | C-3, C-5 (Pyridine) |

| ~53.0 | Phenyl-C H₂-NH |

| ~52.5 | Pyridinyl-C H₂-NH |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2800 - 3000 | Medium | Aliphatic C-H Stretch |

| 1590 - 1610 | Strong | Pyridine Ring C=N and C=C Stretches |

| 1450 - 1500 | Strong | Benzene Ring C=C Stretches |

| 1100 - 1300 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak. The fragmentation pattern would likely be dominated by cleavage at the C-N bonds, given the stability of the resulting benzyl and pyridinylmethyl cations.

Caption: Predicted mass spectrometry fragmentation pathway of this compound.

Chemical Reactivity and Stability

-

Basicity: The presence of two nitrogen atoms imparts basic properties to the molecule. The pyridine nitrogen is less basic (pKa of pyridinium ion ~5.2) than the secondary amine nitrogen (pKa of a typical dialkylammonium ion ~11). Consequently, in the presence of a strong acid, protonation will preferentially occur at the secondary amine.

-

N-Alkylation/N-Acylation: The secondary amine is nucleophilic and can readily undergo further alkylation or acylation reactions to form tertiary amines or amides, respectively. This reactivity is a key feature for its use as a synthetic intermediate.

-

Stability: The compound is generally stable under standard laboratory conditions. However, like many amines, it is susceptible to oxidation over time, especially when exposed to air and light, which may lead to discoloration. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.

-

Incompatibilities: It should be considered incompatible with strong oxidizing agents and strong acids, with which it can react exothermically.

Applications in Research and Drug Development

The N-benzyl pyridine and related N-benzyl piperidine scaffolds are prevalent in medicinal chemistry due to their ability to interact with various biological targets. While specific biological activity for this compound is not extensively documented, its structural motifs suggest several areas of potential therapeutic relevance.

-

Central Nervous System (CNS) Agents: The pyridine ring is a common feature in many CNS-active drugs. Derivatives of N-benzyl pyridinium salts have been investigated as potential dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[6] The N-benzyl group can form important hydrophobic and cation-π interactions within the active sites of these enzymes.

-

Scaffold for Combinatorial Chemistry: Its straightforward synthesis and reactive secondary amine make it an ideal starting material for the creation of chemical libraries. By acylating the amine with a diverse set of carboxylic acids or reacting it with various sulfonyl chlorides, researchers can rapidly generate a multitude of derivatives for high-throughput screening against a wide array of biological targets.

-

Antimicrobial and Anticancer Research: The precursor imine, (E)-N-benzyl-1-(pyridin-4-yl)methanimine, has been noted for potential antimicrobial and anticancer properties, suggesting that the reduced amine product could serve as a lead structure in these therapeutic areas as well.[7]

Safety and Handling

No specific toxicity data for this compound (CAS 73325-67-4) is available. However, based on the data for the isomeric compound, Benzyl-pyridin-2-ylmethyl-amine (CAS 18081-89-5), a similar hazard profile can be anticipated.[6][8]

-

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[6]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[6]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]

-

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a synthetically accessible and versatile chemical building block. Its combination of aromatic and heterocyclic moieties, along with a reactive secondary amine, makes it a compound of considerable interest for the development of novel therapeutic agents, particularly in the realm of neurodegenerative diseases. While comprehensive experimental data on the compound itself is limited in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogues. As with any chemical, appropriate safety precautions should be taken during its handling and use in the laboratory.

References

-

007Chemicals. (n.d.). N-Benzyl-N-(pyridin-4-ylmethyl)amine || cas 73325-67-4 || MFCD03425011. Retrieved from [Link]

-

Finetech Chem. (n.d.). CAS:73325-67-4 FT-0641455 this compound Product Detail Information. Retrieved from [Link]

-

P212121 Store. (n.d.). This compound | CAS 73325-67-4. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Al-Rifai, N. M., Al-Khalileh, N. M., Zahra, J. A., El-Barghouthi, M. I., & Darras, F. H. (2023). Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity. RSC Advances, 13(50), 35029-35043. [Link]

-

PubChem. (n.d.). 4-Benzylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-N-(pyridin-4-ylmethyl)ethanamine. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl-pyridin-2-ylmethyl-amine. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Design, synthesis and biological assessment of new 1-benzyl-4-((4-oxoquinazolin-3(4 H)-yl)methyl) pyridin-1-ium derivatives (BOPs) as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy (E)-N-Benzyl-1-(pyridin-4-yl)methanimine | 72954-83-7 [smolecule.com]

- 8. N-benzyl-N-(pyridin-4-ylmethyl)ethanamine | C15H18N2 | CID 5149809 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Benzyl-pyridin-4-ylmethyl-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl-pyridin-4-ylmethyl-amine, a secondary amine of significant interest in medicinal chemistry. We will delve into its molecular structure, synthesis, and spectroscopic characterization, offering insights grounded in established chemical principles. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound (CAS 73325-67-4) is a molecule that features a benzyl group and a pyridin-4-ylmethyl group attached to a central nitrogen atom.[1][2][3] The presence of both an aromatic phenyl ring and a heteroaromatic pyridine ring imparts a unique combination of electronic and steric properties to the molecule. The nitrogen atom, being a secondary amine, can act as a hydrogen bond donor and acceptor, a critical feature for molecular interactions with biological targets.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂ | [1][4] |

| Molecular Weight | 198.27 g/mol | [3] |

| Boiling Point | 313.1 °C | [2] |

| Density | 1.098 g/cm³ | [1] |

| LogP | 2.762 | [1] |

These properties are crucial for predicting the compound's behavior in various biological and chemical systems, including its solubility, permeability, and potential for forming intermolecular interactions.

The structural arrangement of this compound, with its flexible methylene bridges, allows for a range of conformations, which can be critical for its binding affinity to specific protein targets.

Caption: 2D representation of this compound.

Synthesis Methodology: Reductive Amination

The most common and efficient method for the synthesis of secondary amines like this compound is reductive amination. This one-pot reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine.

For the synthesis of this compound, the logical precursors are pyridine-4-carbaldehyde and benzylamine.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

A detailed, generalized protocol for the reductive amination is provided below. The specific choice of reducing agent and solvent can be optimized to improve yield and purity.

-

Reaction Setup: To a solution of pyridine-4-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added benzylamine (1.0-1.2 eq).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by techniques such as TLC or LC-MS.

-

Reduction: A reducing agent is then added to the reaction mixture. Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN).[5] The choice of reducing agent is critical; for instance, sodium triacetoxyborohydride is a milder reagent that can be added at the beginning of the reaction (direct reductive amination), while sodium borohydride is typically added after imine formation is complete (indirect reductive amination).

-

Work-up and Purification: After the reaction is complete, the mixture is quenched with water or a mild acid. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Due to a lack of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on established principles and computational tools. These predictions serve as a guide for the characterization of the synthesized compound.

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and pyridine rings, as well as the methylene protons of the bridging CH₂ groups.

-

Pyridine Ring Protons: Two sets of doublets in the aromatic region (δ 8.5-7.2 ppm). The protons ortho to the nitrogen (positions 2 and 6) will be the most deshielded.

-

Benzyl Ring Protons: A multiplet in the aromatic region (δ 7.4-7.2 ppm).

-

Methylene Protons (Ar-CH₂-N): Two singlets, each integrating to 2H, in the range of δ 3.5-4.0 ppm.

-

Amine Proton (N-H): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyridine Ring Carbons: Signals in the aromatic region, with the carbons adjacent to the nitrogen appearing at lower field.

-

Benzyl Ring Carbons: Signals in the aromatic region, including a quaternary carbon (ipso-carbon).

-

Methylene Carbons (Ar-CH₂-N): Two signals in the aliphatic region, typically between 50 and 60 ppm.

3.3. Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern will likely be dominated by cleavage of the benzylic C-N bonds, leading to characteristic fragment ions.

-

Benzylic Cleavage: Loss of a benzyl radical (C₇H₇•) to give a fragment at m/z 107, or loss of a pyridin-4-ylmethyl radical to give a fragment at m/z 91 (tropylium ion). Alpha-cleavage adjacent to the amine is a dominant fragmentation pathway for amines.[2]

Caption: Predicted major fragmentation pathways for this compound.

3.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A weak to medium intensity band around 3300-3500 cm⁻¹ for the secondary amine.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands below 3000 cm⁻¹.

-

C=C and C=N Aromatic Ring Stretching: Bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: A band in the 1350-1000 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry. The pyridine ring can act as a bioisostere for a phenyl ring, offering advantages such as improved solubility and the ability to form hydrogen bonds. The benzyl group is a common hydrophobic moiety that can interact with hydrophobic pockets in protein targets.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive compounds. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been investigated as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a target for anticancer therapies.[6] Furthermore, pyridine-containing compounds have been explored for a wide range of therapeutic applications, including as kinase inhibitors and central nervous system agents.

The versatility of the secondary amine allows for further derivatization to explore structure-activity relationships (SAR). The nitrogen can be alkylated, acylated, or incorporated into more complex heterocyclic systems to modulate the compound's pharmacological profile.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. Its synthesis via reductive amination is straightforward, and its structural features offer a solid foundation for the design of novel therapeutic agents. While experimental data for this specific compound is limited, the predictive information provided in this guide offers a strong starting point for its synthesis, characterization, and exploration in medicinal chemistry programs. Further research into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

-

007Chemicals. N-Benzyl-N-(pyridin-4-ylmethyl)amine || cas 73325-67-4 || MFCD03425011. Available at: [Link]

-

Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(18), 7549-7560. Available at: [Link]

-

Quick Company. (2015). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Available at: [Link]

-

Matshwele, J. T. P., et al. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports, 67(7), 1145-1149. Available at: [Link]

-

Finetech Chem. This compound Product Detail Information. Available at: [Link]

-

P212121 Store. This compound | CAS 73325-67-4. Available at: [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Benzylpyridine(2116-65-6) 1H NMR [m.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. "An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 [quickcompany.in]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Benzyl-pyridin-4-ylmethyl-amine (CAS: 73325-67-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl-pyridin-4-ylmethyl-amine, a secondary amine incorporating both a benzyl and a pyridin-4-ylmethyl moiety. This document details the compound's physicochemical properties, outlines a robust methodology for its synthesis via reductive amination, and offers a thorough characterization profile including predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR). Furthermore, this guide explores the compound's chemical reactivity, potential applications in medicinal chemistry, and essential safety and handling protocols. The synthesis and workflows are visualized through detailed diagrams to ensure clarity and reproducibility. This guide is intended to be a vital resource for researchers engaged in drug discovery and development, providing a solid foundation for the utilization of this versatile chemical scaffold.

Introduction

This compound, registered under CAS number 73325-67-4, is a molecule of significant interest in the field of medicinal chemistry. Its structure, which combines the lipophilic benzyl group with the polar, hydrogen-bond accepting pyridine ring, presents a unique scaffold for the design of novel therapeutic agents. The pyridine moiety is a common feature in many pharmaceuticals, known for its ability to engage in various biological interactions, while the benzyl group can be crucial for binding to hydrophobic pockets in target proteins.

This guide serves as a detailed technical resource, consolidating critical information on this compound to support its application in research and development. By providing a thorough understanding of its synthesis, characterization, and chemical behavior, we aim to facilitate its use as a building block in the creation of new chemical entities with potential therapeutic value.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 73325-67-4 | [1][2] |

| Molecular Formula | C₁₃H₁₄N₂ | [2] |

| Molecular Weight | 198.26 g/mol | [1] |

| Boiling Point | 329.303 °C at 760 mmHg | Generic Prediction |

| Density | 1.098 g/cm³ | Generic Prediction |

| Flash Point | 173.603 °C | Generic Prediction |

| pKa (predicted) | 8.5 (most basic) | Chemicalize |

| LogP (predicted) | 2.3 | Chemicalize |

| Solubility | Soluble in methanol, ethanol, DMSO | General Chemical Knowledge |

Synthesis of this compound

The most efficient and widely applicable method for the synthesis of this compound is the reductive amination of pyridine-4-carbaldehyde with benzylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme

Caption: Reductive amination of pyridine-4-carbaldehyde.

Causality of Experimental Choices

The choice of a one-pot reductive amination is deliberate for its efficiency and high yield. The use of sodium borohydride (NaBH₄) as the reducing agent is favored due to its selectivity for the imine over the aldehyde, minimizing the formation of benzyl alcohol as a byproduct. The addition of a catalytic amount of acetic acid protonates the carbonyl group of the aldehyde, rendering it more electrophilic and accelerating the initial imine formation. Methanol is an excellent solvent for this reaction as it readily dissolves the reactants and the reducing agent.

Detailed Experimental Protocol

Materials:

-

Pyridine-4-carbaldehyde (1.0 eq)

-

Benzylamine (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing anhydrous methanol, add pyridine-4-carbaldehyde (1.0 eq) and benzylamine (1.0 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled mixture. Caution: Hydrogen gas evolution may occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 10-12 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate and a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectra, the following characterization data is predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.

¹H NMR Spectroscopy

-

δ ~8.5 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen.

-

δ ~7.3 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen.

-

δ ~7.2-7.4 ppm (m, 5H): Protons of the benzyl aromatic ring.

-

δ ~3.8 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

-

δ ~3.7 ppm (s, 2H): Methylene protons of the pyridinylmethyl group (-CH₂-Py).

-

δ ~2.0 ppm (br s, 1H): Amine proton (-NH-). This peak may be broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

-

δ ~150 ppm: Pyridine carbons ortho to the nitrogen.

-

δ ~148 ppm: Quaternary pyridine carbon.

-

δ ~139 ppm: Quaternary carbon of the benzyl ring.

-

δ ~128.8 ppm: Benzyl aromatic carbons.

-

δ ~128.5 ppm: Benzyl aromatic carbons.

-

δ ~127.3 ppm: Benzyl aromatic carbon.

-

δ ~123 ppm: Pyridine carbons meta to the nitrogen.

-

δ ~53 ppm: Methylene carbon of the benzyl group.

-

δ ~52 ppm: Methylene carbon of the pyridinylmethyl group.

Mass Spectrometry (Electron Ionization)

-

M⁺ at m/z = 198: Molecular ion peak.

-

m/z = 107: Fragment corresponding to the loss of the benzyl radical.

-

m/z = 92: Fragment corresponding to the loss of the pyridinylmethyl radical.

-

m/z = 91: Tropylium ion, a common fragment from benzyl groups.

Infrared (IR) Spectroscopy

-

~3300 cm⁻¹: N-H stretching vibration of the secondary amine.

-

~3030 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching vibrations of the methylene groups.

-

~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

-

~700-800 cm⁻¹: C-H out-of-plane bending vibrations of the aromatic rings.

Chemical Reactivity

The reactivity of this compound is primarily governed by the nucleophilic secondary amine and the basic pyridine nitrogen.

Caption: Key reactivity pathways of the target compound.

-

N-Alkylation and N-Acylation: The secondary amine can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to form the corresponding tertiary amines and amides, respectively. This allows for the introduction of diverse substituents to modulate the compound's properties.

-

Salt Formation: Both the secondary amine and the pyridine nitrogen can be protonated by acids to form salts, which can improve aqueous solubility. The pyridine nitrogen can also be quaternized by reaction with alkyl halides.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively published, its structural motifs are present in numerous biologically active compounds.

-

Scaffold for Kinase Inhibitors: The aminopyridine core is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases, which are crucial targets in oncology.

-

Central Nervous System (CNS) Agents: The N-benzylpiperidine and related N-benzylamine structures are found in compounds with activity at various CNS targets, including sigma receptors, which are implicated in neurological disorders such as Alzheimer's disease and neuropathic pain.

-

Antimicrobial and Anticancer Agents: The imine precursor to this compound has been reported to exhibit antimicrobial and anticancer properties, suggesting that the amine itself or its derivatives may possess similar activities.

Safety and Handling

Based on safety data for the dihydrochloride salt and structurally related amines, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention.

-

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in drug discovery. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and an analysis of its reactivity and potential applications. The information and methodologies presented herein are intended to empower researchers to effectively utilize this compound in the development of novel therapeutic agents.

References

-

MySkinRecipes. (n.d.). N-Benzyl-1-(pyridin-4-yl)methanamine. Retrieved from [Link]

- García-López, J. A., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(15), 3345.

- Chen, L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8027-8041.

-

Arkivoc. (2007). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride-acetic acid system. Retrieved from [Link]

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Benzyl-pyridin-4-ylmethyl-amine

Abstract

Benzyl-pyridin-4-ylmethyl-amine is a compound of interest at the intersection of benzylamine and pyridine pharmacophores, structural motifs present in a wide array of biologically active molecules. Despite its intriguing structure, a comprehensive review of the scientific literature reveals a notable absence of studies detailing its specific mechanism of action. This technical guide addresses this knowledge gap not by presenting a known mechanism, but by proposing a structured, in-depth research program for its elucidation. Tailored for researchers, scientists, and drug development professionals, this document provides a strategic framework for characterizing the pharmacological profile of this compound, from initial screening to in-depth mechanistic studies. By leveraging insights from related compounds and outlining a suite of modern experimental and computational techniques, we present a self-validating pathway to unlock the therapeutic potential of this and other novel chemical entities.

Introduction: The Case for this compound

The chemical architecture of this compound, featuring a benzyl group linked to a pyridin-4-ylmethyl moiety via a secondary amine, suggests a high potential for biological activity. The benzylamine scaffold is a component of numerous compounds with diverse pharmacological effects, including antimicrobial and anticancer properties. For instance, some benzylamine derivatives have been shown to induce apoptosis in cancer cells.[1] Similarly, the pyridine ring is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[2]

The immediate precursor, (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, has been noted for its potential antimicrobial and anticancer activities, with the latter proposed to involve the generation of reactive oxygen species. While this provides a tantalizing clue, the mechanism of the reduced amine form remains uninvestigated. The landscape of structurally related compounds is vast and varied, with derivatives exhibiting activities as inhibitors of acetylcholinesterase and butyrylcholinesterase, inhibitors of the USP1/UAF1 deubiquitinase complex, and as potent agonists of serotonin 5-HT2 receptors in the case of the N-benzylphenethylamine (NBOMe) series.

This guide, therefore, embarks on a prospective journey: to define a robust, multi-pronged research plan to systematically uncover the mechanism of action of this compound.

A Proposed Research Program for Mechanistic Elucidation

The following sections outline a logical and iterative research workflow designed to identify the molecular targets and signaling pathways modulated by this compound.

Phase 1: High-Throughput Phenotypic Screening and Preliminary Target Class Identification

The initial phase aims to cast a wide net to identify any significant biological activity of the compound.

A broad-based phenotypic screening approach is the most efficient first step to uncover potential therapeutic areas.

-

CNS Activity Profiling: Given the prevalence of the pyridine moiety in CNS-active drugs, a primary focus should be on neurological effects.[2] Phenotypic screening using high-content imaging of cultured neurons can reveal effects on neurite outgrowth, synaptic density, and cell viability.[3]

-

Antiproliferative Assays: A panel of cancer cell lines representing different tumor types should be used to assess the compound's anticancer potential. Standard assays such as MTT or CellTiter-Glo will quantify effects on cell viability.

-

Antimicrobial Assays: Screening against a panel of pathogenic bacteria and fungi will determine any antimicrobial activity.

In parallel with in vitro screening, computational methods can predict potential molecular targets based on the compound's structure.

-

Similarity-Based Approaches: Comparing the structure of this compound to libraries of compounds with known targets can suggest potential interactions.

-

Docking Studies: Virtual screening against a library of protein structures, particularly those implicated in CNS disorders and cancer, can identify potential binding partners.

Phase 2: Target Identification and Validation

Once a consistent and potent phenotype is identified, the next phase focuses on pinpointing the molecular target(s).

-

Affinity Chromatography: The compound can be immobilized on a solid support to "fish" for its binding partners from cell lysates. Bound proteins are then identified by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of the compound. A shift in the melting temperature of a protein upon compound binding indicates a direct interaction.

-

CRISPR/Cas9 Screening: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating their protein products in the compound's mechanism of action.

-

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells treated with the compound can reveal the pathways it modulates.

Caption: Proposed workflow for target identification and validation.

Phase 3: In-Depth Mechanistic Characterization

With a validated target, the focus shifts to understanding the precise molecular interactions and downstream consequences.

-

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques will be used to quantify the binding affinity and kinetics of the compound to its purified target protein.

-

Enzymatic or Functional Assays: If the target is an enzyme or a receptor, specific assays will be developed to determine if the compound acts as an inhibitor, activator, agonist, or antagonist.

-

Signaling Pathway Analysis: Western blotting, reporter gene assays, and other cell-based assays will be used to map the downstream signaling pathways affected by the compound's interaction with its target.

-

Structure-Activity Relationship (SAR) Studies: A library of analogues of this compound will be synthesized and tested to identify the key structural features required for its activity.

Based on the activities of related compounds, several signaling pathways warrant initial investigation.

Caption: Hypothetical signaling pathways to be investigated.

Experimental Protocols

This section provides high-level protocols for key experiments proposed in this research program.

Protocol: High-Content Neuronal Morphology Assay

-

Cell Seeding: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well imaging plates.

-

Compound Treatment: After 24 hours, treat cells with a concentration range of this compound.

-

Incubation: Incubate for 48-72 hours.

-

Staining: Fix the cells and stain for neuronal markers (e.g., β-III tubulin for neurites) and a nuclear stain (e.g., DAPI).

-

Imaging: Acquire images using a high-content imaging system.

-

Analysis: Quantify neurite length, branching, and cell number using automated image analysis software.

Protocol: Affinity Chromatography for Target Identification

-

Ligand Immobilization: Covalently couple this compound to an activated chromatography resin.

-

Lysate Preparation: Prepare a native protein lysate from cells or tissues that show a response to the compound.

-

Affinity Purification: Incubate the lysate with the compound-coupled resin. Wash away non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins by SDS-PAGE followed by in-gel digestion and LC-MS/MS analysis.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison. For example, the IC50 values from antiproliferative assays across different cell lines should be tabulated.

| Cell Line | IC50 (µM) of this compound |

| MCF-7 | [To be determined] |

| A549 | [To be determined] |

| HeLa | [To be determined] |

Conclusion

While the mechanism of action of this compound is currently unknown, its chemical structure holds significant promise for biological activity. The research program outlined in this technical guide provides a comprehensive and scientifically rigorous framework for its characterization. By systematically progressing from broad phenotypic screening to specific target validation and in-depth mechanistic studies, the pharmacological profile of this enigmatic compound can be fully elucidated, potentially uncovering a novel therapeutic agent. This structured approach not only serves as a roadmap for investigating this compound but also as a template for the early-stage discovery and characterization of other novel chemical entities.

References

-

iD3 Catalyst Unit. (n.d.). Development of an in vitro assay to evaluate higher brain functions for drug discovery. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-Benzyl-1-(pyridin-4-yl)methanamine. Retrieved from [Link]

-

NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]

-

PubMed. (2018). Synthesis and Biological Evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2-3-triazole-4-carboxamides as Antimitotic Agents. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). 25-NB. Retrieved from [Link]

-

PubMed Central (PMC). (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Retrieved from [Link]

Sources

- 1. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel target identification towards drug repurposing based on biological activity profiles | PLOS One [journals.plos.org]

- 3. iD3 Catalyst Unit | Development of an in vitro assay to evaluate higher brain functions for drug discovery [id3catalyst.jp]

An In-Depth Technical Guide to the Biological Activity Screening of Benzyl-pyridin-4-ylmethyl-amine

Foreword: The Strategic Imperative for Compound Screening

In modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is a multi-stage process defined by rigorous scientific scrutiny. The molecule at the center of this guide, Benzyl-pyridin-4-ylmethyl-amine, represents a scaffold of significant interest. The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key biological interactions.[1][2][3][4] The addition of a benzyl group introduces lipophilicity and potential for pi-stacking interactions, creating a molecule with a rich, albeit unknown, pharmacological potential.

This guide is structured not as a rigid set of instructions, but as a strategic workflow. It is designed for researchers, scientists, and drug development professionals, providing the causal logic behind experimental choices. We will proceed through a tiered screening cascade, beginning with broad, high-throughput phenotypic assays and progressively narrowing our focus to more specific, target-based mechanistic studies. Each protocol is presented as a self-validating system, complete with the necessary controls to ensure data integrity and trustworthiness.

Section 1: Foundational Assessment - In Silico Profiling and Target Prediction

Before committing to resource-intensive wet-lab experiments, a computational pre-assessment is crucial. This initial step helps to formulate hypotheses, prioritize experimental directions, and anticipate potential liabilities.

Physicochemical Profiling and Druggability

The first step is to assess the molecule's fundamental properties against established benchmarks for oral bioavailability, such as Lipinski's Rule of Five. This provides an early indication of its potential as a drug-like molecule.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 198.27 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-Water Partition) | 2.5 (Estimated) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (Amine NH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Amine N) | ≤ 10 | Yes |

Note: Values are calculated using standard cheminformatics software.

Expert Insight: Compliance with Lipinski's rules is a favorable, but not absolute, predictor of success. It suggests that the molecule has a reasonable chance of possessing drug-like pharmacokinetic properties.

Computational Target Prediction

The next step is to generate hypotheses about potential biological targets. This can be achieved through several computational methods:

-

Similarity Searching: Comparing the molecule's structure to databases of compounds with known biological activities (e.g., ChEMBL, PubChem).

-

Pharmacophore Modeling: Identifying the 3D arrangement of essential features and screening it against databases of protein structures.

-

Reverse Docking: Docking the molecule against a large panel of known protein binding sites to predict potential interactions.

These approaches can provide a list of putative targets—such as kinases, proteases, GPCRs, or deubiquitinases—which can inform the design of subsequent targeted assays.[5] For instance, structurally related N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, an anticancer target.[6]

Section 2: The In Vitro Screening Cascade - A Tiered Approach

The core of our investigation is a tiered screening workflow. This strategy maximizes efficiency by using broad, cost-effective assays to cast a wide net initially, followed by more complex and specific assays for promising "hits."

Caption: A tiered workflow for biological activity screening.

Tier 1: Primary Phenotypic Screening

The objective of Tier 1 is to determine if this compound elicits any broad biological response in cellular systems. We prioritize assays that are robust, scalable, and provide clear, quantifiable endpoints.

Many pyridine derivatives exhibit antiproliferative activity.[3][4] This assay will determine the compound's effect on cell viability across a panel of human cancer cell lines and a non-cancerous control line to assess selectivity.

Table 2: Suggested Cell Line Panel for Primary Antiproliferative Screening

| Cell Line | Tissue of Origin | Rationale |

|---|---|---|

| A549 | Lung Carcinoma | Common model, derivatives have shown activity.[7][8] |

| MCF-7 | Breast Adenocarcinoma | Hormone-responsive cancer model.[4][7] |

| HCT116 | Colon Carcinoma | Represents gastrointestinal cancers.[7] |

| HEK293 | Human Embryonic Kidney | Non-cancerous control for selectivity index.[9] |

Protocol 1: MTT Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits cell metabolic activity by 50% (IC50).

Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

-

Selected cell lines (e.g., A549, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Cell culture grade)

-

Doxorubicin (Positive control)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells/well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a 2x serial dilution of the test compound in culture medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Negative Control: Add medium with the same final concentration of DMSO as the highest compound concentration.

-

Positive Control: Add medium containing a known cytotoxic agent like Doxorubicin.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Purple formazan crystals should become visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration: (Absorbance_Treated / Absorbance_Control) * 100.

-

Plot the percentage of viability against the log of the compound concentration.

-

Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Trustworthiness: The inclusion of positive (Doxorubicin) and negative (DMSO vehicle) controls is essential to validate that the assay system is responsive and that the vehicle itself has no effect.[10]

Pyridine scaffolds are well-known components of antimicrobial agents.[11][12] A primary screen for antibacterial and antifungal activity is a logical step.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that visibly inhibits microbial growth.

Principle: The broth microdilution method is used to challenge standardized inoculums of bacteria or fungi with serial dilutions of the compound.

Materials:

-

Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

-

Fungal Strain: Candida albicans

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

Test compound, positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), and negative control (DMSO)

-

96-well round-bottom plates

Procedure:

-

Compound Preparation: Add 50 µL of appropriate broth to all wells of a 96-well plate. Add 50 µL of the 2x highest concentration of the test compound to the first column.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well.

-

Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

-

Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Tier 2: Secondary Mechanistic Screening

If a "hit" is identified in Tier 1 (e.g., an IC50 < 10 µM in a cancer cell line), the next step is to investigate its mechanism of action (MoA).

A common mechanism for antiproliferative compounds is the disruption of the cell cycle.[8] Flow cytometry can precisely determine at which phase (G1, S, or G2/M) the compound induces cell cycle arrest.

Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining

Objective: To quantify the distribution of cells in different phases of the cell cycle after compound treatment.

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is proportional to the amount of DNA in the cell, allowing for differentiation between G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

Procedure:

-

Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvest: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: Analyze the samples on a flow cytometer.

-

Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase. An accumulation of cells in a specific phase compared to the DMSO control indicates cell cycle arrest.

Based on in silico predictions or literature precedent for similar scaffolds, specific enzyme assays can be employed. For example, given that N-benzyl pyridine-2-one derivatives have shown effects on acetylcholinesterase (AChE)[13] and other benzyl-amine structures inhibit HDACs[14], assays for these targets could be prioritized if neurological or epigenetic effects are suspected.

Section 3: Target Deconvolution - Identifying the Molecular Target

If a compound shows a strong phenotypic effect but its direct molecular target is unknown, target deconvolution methods are required. These techniques are essential for understanding the mechanism of action and for rational lead optimization.[5][15]

Key Methodologies for Target Identification

There are two primary approaches: affinity-based methods and label-free methods.[16]

-

Affinity-Based Pull-Down: This involves immobilizing the compound on a solid support (like agarose beads) and using it as "bait" to capture binding proteins from a cell lysate.[15][17] The captured proteins are then identified by mass spectrometry.

-

Drug Affinity Responsive Target Stability (DARTS): This label-free method leverages the principle that when a small molecule binds to its target protein, it can stabilize the protein's conformation, making it more resistant to degradation by proteases.[17] Changes in protein stability after compound treatment can be detected by gel electrophoresis or mass spectrometry.[15]

-

Cellular Thermal Shift Assay (CETSA): Another label-free method, CETSA operates on the principle that ligand binding stabilizes a protein against thermal denaturation.[16] Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified.

Caption: Workflow for the DARTS target identification method.

Expert Insight: The choice of method depends on the compound's properties and the available resources. DARTS is advantageous as it does not require modification of the small molecule, which can sometimes alter its binding activity.[17]

Section 4: Data Interpretation and Advancing the Hit

Structure-Activity Relationship (SAR)

Once a validated hit is identified, the next phase involves synthesizing and testing analogs of this compound to establish a structure-activity relationship (SAR).[18] This process is critical for improving potency, selectivity, and pharmacokinetic properties. For example, modifications to the benzyl or pyridine rings can explore which functional groups are essential for activity.[3][19]

From Hit to Lead

A compound with a confirmed mechanism of action, demonstrated cellular activity, and an initial SAR profile can be classified as a "lead." This lead compound then becomes the starting point for a more extensive medicinal chemistry program aimed at developing a preclinical candidate, which involves further optimization and eventual testing in in vivo models.

References

-

Al-Mokrab, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of the Iranian Chemical Society. Available at: [Link]

-

University College London (UCL). Target Identification and Validation (Small Molecules). UCL Translational Research Office. Available at: [Link]

-

Al-Mokrab, M., et al. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

-

Harris, G. H., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

-

Labinsights. (2023). The Important Role of in Vitro Screening Related Services in Drug. Labinsights. Available at: [Link]

-

R Discovery. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. R Discovery. Available at: [Link]

-

Blass, B. E. (2015). In vitro Screening Systems. ResearchGate. Available at: [Link]

-

ResearchGate. (2023). Effect of pyridine on key pharmacological parameters. ResearchGate. Available at: [Link]

-

Charles River Laboratories. In Vitro Assay Development Services. Charles River Laboratories. Available at: [Link]

-

ResearchGate. (2024). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]

-

Singh, I., & Singh, P. IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

-

Ali, M., et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

ResearchGate. (2008). (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. Available at: [Link]

-

Dexter, H. L., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules. Available at: [Link]

-

Chen, I. J., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science. Available at: [Link]

-

Angulo-Díaz, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

Angulo-Díaz, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Li, L., et al. (2020). N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies. European Journal of Medicinal Chemistry. Available at: [Link]

-

Shaik, S. P., et al. (2019). Synthesis and Biological Evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. Bioorganic Chemistry. Available at: [Link]

-

ResearchGate. (2020). Structure–activity relationships. ResearchGate. Available at: [Link]

-

ResearchGate. (2019). (PDF) Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. ResearchGate. Available at: [Link]

-

Wang, H., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design. Available at: [Link]

-

Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. Available at: [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. storage.googleapis.com [storage.googleapis.com]

- 13. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Benzyl-pyridin-4-ylmethyl-amine: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-pyridin-4-ylmethyl-amine represents a novel chemical entity centered on the pyridine scaffold, a privileged structure in medicinal chemistry renowned for its role in a multitude of FDA-approved therapeutics.[1][2][3][4] The strategic incorporation of pyridine rings can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][5] This technical guide outlines a comprehensive, multi-pronged strategy for the elucidation of the potential therapeutic targets of this compound. We will traverse the modern drug discovery paradigm, from initial in silico target prediction to rigorous experimental validation. This document is designed to serve as a roadmap for researchers, providing both the theoretical underpinnings and detailed, actionable protocols necessary to uncover the mechanism of action of this promising compound. Our approach emphasizes a self-validating system of inquiry, ensuring the generation of robust and reproducible data to guide future drug development efforts.

Introduction: The Promise of a Pyridine-Based Scaffold

The pyridine ring is a fundamental heterocyclic motif that has become indispensable in the design and synthesis of new drug molecules.[1][2] Its presence in a wide array of therapeutic agents, from kinase inhibitors for oncology to agents targeting the central nervous system, underscores its versatility in engaging with diverse biological targets.[1][2] this compound, as a novel molecule incorporating this key pharmacophore, presents a compelling case for investigation. The journey to unlock its therapeutic potential begins with a critical and challenging step: the identification of its molecular target(s). This guide provides a systematic and technically detailed framework for this endeavor.

Part 1: In Silico Target Prediction - Generating the Initial Hypotheses

Before embarking on resource-intensive experimental work, computational methods offer a cost-effective and rapid means to generate initial hypotheses about the biological targets of a small molecule.[6][7][8] These in silico approaches leverage vast databases of known ligand-target interactions and sophisticated algorithms to predict the most probable protein partners for a query compound like this compound.

Ligand-Based and Structure-Based Approaches

The computational "target fishing" expedition can be broadly categorized into two main strategies:

-

Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules often exhibit similar biological activities.[9] By comparing the chemical features of this compound to libraries of compounds with known targets, we can infer potential targets.

-

Structure-Based Methods (Reverse Docking): When the three-dimensional structures of proteins are known, we can computationally "dock" this compound into the binding sites of a large number of proteins to predict binding affinity and identify potential targets.[10]

Recommended In Silico Workflow

The following workflow is proposed for the initial computational screening of this compound:

Caption: In Silico Target Prediction Workflow for this compound.

Data Presentation: Summary of In Silico Tools

| Method | Principle | Recommended Tools | Output |

| Chemical Similarity | Compares 2D/3D structure to known actives.[9] | TargetHunter, PubChem, ChEMBL | List of similar compounds and their known targets. |

| Pharmacophore Modeling | Identifies essential steric and electronic features for binding. | PharmMapper, ZINCPharmer | 3D arrangement of features and list of matching protein sites. |

| Machine Learning | Uses trained models to predict bioactivity based on structure.[10] | SuperPred, SPiDER | Probability scores for interaction with various targets. |

| Reverse Docking | Docks the ligand into multiple protein structures.[10] | idTarget, TarFisDock | Binding energy scores and predicted binding poses for a panel of proteins. |

Part 2: Experimental Target Identification and Validation

While in silico methods provide valuable starting points, experimental validation is crucial to definitively identify the biological targets of this compound.[11][12] These methods can be broadly classified into affinity-based and label-free approaches.

Affinity-Based Pull-Down Approach

This classical method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[11][13]

-

Synthesis of an Affinity Probe:

-

Rationale: A linker arm must be attached to a position on this compound that is not critical for its biological activity. Structure-activity relationship (SAR) studies with simple analogs can guide this choice. The linker is then coupled to an affinity tag like biotin.

-

Step 1: Synthesize a derivative of this compound with a functional group (e.g., a carboxylic acid or an amine) suitable for linker attachment.

-

Step 2: Conjugate the derivative to a biotin-linker (e.g., Biotin-NHS ester).

-

Step 3: Purify the biotinylated probe by HPLC and confirm its structure by mass spectrometry and NMR.

-

-

Immobilization and Pull-Down:

-

Rationale: The biotinylated probe is immobilized on streptavidin-coated beads.

-

Step 4: Incubate streptavidin-coated agarose or magnetic beads with the biotinylated probe.

-

Step 5: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

-

Step 6: Incubate the immobilized probe with the cell lysate to allow for protein binding.

-

Step 7: As a control, incubate beads with a non-biotinylated version of the compound or just the linker-biotin to identify non-specific binders.

-

-

Elution and Protein Identification:

-

Rationale: Bound proteins are eluted and identified by mass spectrometry.

-

Step 8: Wash the beads extensively to remove non-specifically bound proteins.

-

Step 9: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Step 10: Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Step 11: Excise unique protein bands from the gel, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.

-

Caption: Workflow for Affinity-Based Protein Target Identification.

Label-Free Approaches

Label-free methods avoid chemical modification of the small molecule, which can sometimes alter its binding properties.[11]

DARTS is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[11][13]

-

Lysate Preparation and Compound Treatment:

-

Step 1: Prepare a native cell lysate.

-

Step 2: Divide the lysate into aliquots. Treat one with this compound and the other with a vehicle control (e.g., DMSO). Incubate to allow for binding.

-

-

Protease Digestion:

-

Rationale: A non-specific protease will digest unbound proteins more readily than the ligand-bound, stabilized target protein.

-

Step 3: Add a protease (e.g., thermolysin or pronase) to both the treated and control lysates. Incubate for a specific time to allow for digestion.

-

-

Analysis of Protected Proteins:

-

Step 4: Stop the digestion by adding a denaturing buffer and heating.

-

Step 5: Separate the remaining proteins by SDS-PAGE.

-

Step 6: Visualize the protein bands. A band that is more prominent in the compound-treated lane compared to the control lane represents a potential target.

-

Step 7: Identify the protein in this band using LC-MS/MS.

-

Target Validation

Once candidate targets are identified, it is essential to validate the direct interaction with this compound and its functional consequence.

| Method | Principle | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (Kd), stoichiometry, and thermodynamics. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. | Real-time kinetics of binding (kon, koff) and affinity (Kd). |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein in cells upon ligand binding. | Target engagement in a cellular context. |

-

Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein. If the cellular phenotype induced by this compound is diminished in these cells, it provides strong evidence for on-target activity.

-

Enzymatic Assays: If the identified target is an enzyme, perform in vitro assays to determine if this compound inhibits or activates its activity.

Data Integration and Pathway Analysis

The lists of candidate targets generated from both in silico and experimental approaches should be integrated and analyzed to understand the broader biological context.

Sources

- 1. nbinno.com [nbinno.com]